2-(3-bromophenyl)phthalazin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-5-3-6-12(8-11)17-14(18)13-7-2-1-4-10(13)9-16-17/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJUFOHSZKYCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Bromophenyl Phthalazin 1 2h One and Analogous Structures
Classical Cyclocondensation Approaches
Classical cyclocondensation reactions represent the traditional and most straightforward methods for the synthesis of the phthalazinone core. These reactions typically involve the condensation of a suitable ortho-substituted benzene (B151609) derivative with a hydrazine (B178648) derivative, leading to the formation of the heterocyclic ring system.
Phthalaldehydic Acid and Substituted Phenyl Hydrazines
A direct and efficient method for the synthesis of 2-arylphthalazin-1(2H)-ones involves the condensation of phthalaldehydic acid (2-formylbenzoic acid) with substituted phenyl hydrazines. researchgate.net This one-pot reaction is often carried out in water, an environmentally benign solvent, and can be catalyzed by a weak acid such as oxalic acid. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the final phthalazinone product. researchgate.net This method is advantageous due to its operational simplicity, short reaction times, and good yields. researchgate.net
While a specific example for the synthesis of 2-(3-bromophenyl)phthalazin-1(2H)-one using this exact method is not extensively detailed in the reviewed literature, the general applicability of this reaction to a variety of substituted phenyl hydrazines suggests its feasibility. researchgate.net The reaction conditions for analogous syntheses are summarized in the table below.
| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Phthalaldehydic Acid | Substituted Phenyl Hydrazine | Oxalic Acid | Water | Reflux | 2-(Substituted phenyl)phthalazin-1(2H)-one | Good | researchgate.net |
Alternative Starting Materials for Phthalazinone Core Formation
Several alternative starting materials can be employed for the construction of the phthalazinone core through cyclocondensation reactions with hydrazines. These methods offer versatility in terms of substrate scope and reaction conditions.
From 2-Acylbenzoic Acids: 2-Acylbenzoic acids are widely used precursors for the synthesis of 4-substituted phthalazin-1(2H)-ones. sci-hub.stbu.edu.eg The reaction with hydrazine hydrate (B1144303) or substituted hydrazines typically proceeds under reflux in a suitable solvent like ethanol (B145695) or butanol. sci-hub.stbu.edu.eg This method allows for the introduction of a substituent at the 4-position of the phthalazinone ring, which is valuable for structure-activity relationship studies. For instance, 2-acetylbenzoic acid reacts with hydrazine hydrate in refluxing ethanol to produce 4-methyl-2H-phthalazin-1-one. nih.gov
From Phthalic Anhydride (B1165640) and Phthalides: Phthalic anhydride and phthalides also serve as common starting materials. longdom.orglongdom.org The reaction of phthalic anhydride with aryl hydrazines can lead to the formation of the corresponding N-arylphthalazinones. Similarly, phthalides can react with hydrazine derivatives to yield phthalazinones. longdom.org For example, 3-benzylidenephthalide, derived from phthalic anhydride and phenylacetic acid, reacts with hydrazine hydrate in boiling ethanol to give the corresponding benzylphthalazinone derivative. jst.go.jp
From 3,2-Benzoxazine-4-ones: 3,2-Benzoxazine-4-ones are another class of precursors that can be converted to phthalazinones. longdom.org Their reaction with hydrazine hydrate in a suitable solvent like pyridine (B92270) or ethanol can yield the desired phthalazinone derivatives. bu.edu.eg
The following table summarizes the use of various starting materials for the synthesis of the phthalazinone core.
| Starting Material | Reagent | Reaction Conditions | Product Type | Reference |
| 2-Acylbenzoic Acid | Hydrazine Hydrate/Aryl Hydrazine | Reflux in Ethanol/Butanol | 4-Substituted Phthalazin-1(2H)-ones | sci-hub.stbu.edu.eg |
| Phthalic Anhydride | Hydrazine Hydrate | Acetic Acid | Phthalazinones | longdom.org |
| Phthalide | Hydrazine Hydrate | Reflux in Ethanol | Phthalazinones | longdom.org |
| 3,2-Benzoxazine-4-one | Hydrazine Hydrate | Reflux in Pyridine/Ethanol | Phthalazinones | bu.edu.eglongdom.org |
Transition Metal-Catalyzed Synthetic Routes
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of phthalazinones, offering high efficiency, functional group tolerance, and novel bond-forming strategies. nih.govrsc.org These methods often involve the formation of carbon-nitrogen or carbon-carbon bonds under milder conditions compared to classical approaches.
Palladium-Catalyzed Reactions for Carbon-Nitrogen Bond Formation
Palladium catalysis has been successfully applied to the synthesis of phthalazinones through carbonylative coupling reactions. nih.govjst.go.jp A notable example is the efficient synthesis of 2-substituted phthalazin-1(2H)-ones from 2-bromobenzaldehydes and hydrazines under a carbon monoxide atmosphere. nih.govjst.go.jp This reaction proceeds via a palladium-catalyzed carbonylative cyclization, where carbon monoxide is incorporated to form the lactam carbonyl of the phthalazinone ring. This methodology provides a direct route to a variety of phthalazinone derivatives with good yields. nih.govjst.go.jp
| Substrate 1 | Substrate 2 | Catalyst System | CO Pressure | Solvent | Product | Reference |
| 2-Bromobenzaldehyde | Hydrazine | Palladium Catalyst | 1 atm | Not specified | 2-Substituted Phthalazin-1(2H)-one | nih.govjst.go.jp |
Ruthenium-Catalyzed Multicomponent Reactions
Ruthenium catalysis has enabled the development of elegant multicomponent reactions for the synthesis of complex phthalazinone derivatives in a single step. rsc.orgresearchgate.net A tandem one-pot ruthenium-catalyzed reaction of hydrazines, 2-formylbenzoic acid, and alkynes provides access to phthalazinones bearing trisubstituted alkenes. rsc.org This atom-economical process is notable for its generation of water as the only byproduct, highlighting its green chemistry credentials. rsc.org The reaction demonstrates high functional group tolerance and is scalable. rsc.org Ruthenium(II) catalysts have also been employed in the C(sp2)-H ortho-heteroarylation of phthalazin-1(2H)-ones using thiophenes through a cross-dehydrogenative coupling, showcasing the versatility of ruthenium in C-H activation strategies for functionalizing the phthalazinone core. researchgate.net Additionally, ruthenium(II)-catalyzed C(sp2)-H functionalization of N-aryl phthalazinones with aldehydes and activated ketones has been described. nih.gov
| Reactants | Catalyst | Key Features | Product | Reference |
| Hydrazines, 2-Formylbenzoic Acid, Alkynes | Ruthenium Catalyst | One-pot, atom economy, water as byproduct | Phthalazinones with trisubstituted alkenes | rsc.orgresearchgate.net |
| Phthalazin-1(2H)-one, Thiophenes | Ruthenium(II) Catalyst | C-H ortho-heteroarylation, cross-dehydrogenative coupling | C4-thienyl-phthalazin-1(2H)-ones | researchgate.net |
| N-Aryl Phthalazinones, Aldehydes/Ketones | Ruthenium(II) Catalyst | C(sp2)-H hydroxyalkylation | ortho-Hydroxyalkylated N-aryl phthalazinones | nih.gov |
Emerging Catalytic Systems in Phthalazinone Synthesis
Beyond palladium and ruthenium, other transition metals are being explored for novel catalytic approaches to phthalazinone synthesis and functionalization. nih.gov Iridium(III)-catalyzed C-H cyclization of N-arylphthalazinones with α-diazotized Meldrum's acid has been reported to afford tetracyclic phthalazine (B143731) derivatives in excellent yields and remarkably short reaction times. cornell.edu This method highlights the potential of iridium catalysis in C-H activation for the construction of complex heterocyclic systems based on the phthalazinone scaffold. cornell.edu The development of such emerging catalytic systems continues to expand the synthetic toolbox for accessing structurally diverse and medicinally relevant phthalazinone derivatives. nih.govresearchgate.net
| Substrate | Reagent | Catalyst | Key Transformation | Product | Reference |
| N-Arylphthalazinone | α-Diazotized Meldrum's Acid | Iridium(III) Catalyst | Dehydrogenative C-H/N-H Functionalization | Tetracyclic Phthalazine Derivatives | cornell.edu |
Direct Functionalization and Derivatization Strategies
Direct functionalization and derivatization of the phthalazinone core are crucial for creating a diverse range of analogs. These strategies include modifying the nitrogen atom of the lactam and introducing substituents onto the aromatic rings.
N-Alkylation and N-Acylation Approaches
N-alkylation of phthalazinones is a common strategy to introduce various alkyl groups at the N-2 position. For instance, the N-alkylation of 4-(4-bromophenyl)phthalazin-1(2H)-one has been demonstrated using reagents like 1-bromo-2-chloroethane (B52838) in the presence of anhydrous potassium carbonate in DMF. This reaction proceeds by stirring the mixture at room temperature, leading to the corresponding N-alkylated product. This method is applicable for the synthesis of a variety of N-substituted phthalazinones.
While specific examples for the N-acylation of this compound are not extensively detailed in the reviewed literature, the general principles of N-acylation of lactams are well-established. Typically, this transformation can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid. This approach would introduce an acyl group at the N-2 position, further diversifying the range of accessible derivatives.
Bromination Reactions for Introducing Halogenated Moieties
The introduction of bromine atoms onto the phthalazinone scaffold can be achieved through direct bromination. A notable method involves the selective bromination of phthalazin-1(2H)-one at the 4-position. This is accomplished using a combination of bromine and potassium bromide (KBr₃) in an acetate (B1210297) buffer. This process allows for the direct installation of a bromine atom onto the heterocyclic ring system, which can then serve as a handle for further functionalization, such as palladium-catalyzed cross-coupling reactions.
Regioselective Functionalization of Phthalazinone Ring Systems
The regioselective functionalization of N-aryl phthalazinones has been a significant area of research, primarily leveraging transition-metal-catalyzed C-H activation. The nitrogen and oxygen atoms within the phthalazinone core can act as directing groups, facilitating diverse C-H functionalization and annulation reactions. rsc.org For example, rhodium(III)-catalyzed C-H amidation of phthalazinones using dioxazolones as an amidation source has been reported to exhibit complete site-selectivity. acs.org
Palladium catalysis has also been extensively used for the functionalization of phthalazinones. rsc.orgacs.org These methods allow for the introduction of various substituents at specific positions of the phthalazinone core, which is crucial for the development of new derivatives with tailored properties. The choice of catalyst and reaction conditions plays a critical role in determining the regioselectivity of these transformations. rsc.org
Green Chemistry Principles in Phthalazinone Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of phthalazinones. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Water-Mediated Synthesis Protocols
A significant advancement in the green synthesis of phthalazinones is the development of water-mediated protocols. A simple and efficient one-pot method for the preparation of 2-(substituted phenyl) phthalazin-1(2H)-ones involves the reaction of phthalaldehydic acid and a substituted phenylhydrazine (B124118) in water, using oxalic acid as a catalyst. This method offers several advantages, including simplicity, short reaction times, easy work-up procedures, the use of an inexpensive and environmentally benign solvent, and good to excellent yields. The proposed mechanism involves the initial formation of a hydrazone from the reaction of the aldehyde group of phthalaldehydic acid with the phenylhydrazine, followed by an intramolecular cyclization and dehydration to yield the final phthalazinone product.
Advanced Spectroscopic and Structural Characterization Techniques for 2 3 Bromophenyl Phthalazin 1 2h One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A full NMR analysis of 2-(3-bromophenyl)phthalazin-1(2H)-one would involve both one-dimensional and two-dimensional techniques to map out the complete chemical environment and connectivity of all atoms in the molecule.
One-Dimensional NMR (¹H, ¹³C) for Backbone and Substituent Analysis
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical structure. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, their multiplicity (splitting patterns), and the number of neighboring protons. For this compound, one would expect to observe distinct signals for the protons on the phthalazinone backbone and the 3-bromophenyl substituent. Similarly, the ¹³C NMR spectrum would show discrete signals for each unique carbon atom, indicating their electronic environment and functional group type (e.g., carbonyl, aromatic C-H, aromatic C-Br, and other quaternary carbons).
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.
Correlation Spectroscopy (COSY): This experiment would identify protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to trace the connectivity of protons within the phthalazinone and the 3-bromophenyl ring systems.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each proton to its corresponding carbon atom in the structure.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for connecting the different fragments of the molecule, for example, by showing correlations between the protons on the 3-bromophenyl ring and the carbons of the phthalazinone core, confirming the N-substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound (C₁₄H₉BrN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity. Analysis of the fragmentation pattern would help to corroborate the structure by identifying stable fragment ions formed through the cleavage of specific bonds within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands, including:
A strong absorption band for the carbonyl (C=O) group of the cyclic amide (lactam) in the phthalazinone ring.
Absorption bands corresponding to C=C and C=N stretching vibrations within the aromatic and heterocyclic ring systems.
Bands related to C-H stretching and bending for the aromatic protons.
A characteristic absorption for the C-Br bond.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a chemical compound and for its isolation from reaction mixtures. A validated HPLC method would be developed to determine the purity of synthesized this compound. This would involve optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities or starting materials. The retention time would serve as a key identifier under specific chromatographic conditions, and the peak area would be used to quantify the purity.
Crystallographic Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking, which govern the solid-state properties of the compound.
Theoretical and Computational Chemistry Investigations of 2 3 Bromophenyl Phthalazin 1 2h One
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and properties of a molecule. These ab initio and semi-empirical methods provide a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is a widely used tool to predict the geometry and electronic properties of molecules. For phthalazinone derivatives, DFT calculations can be used to optimize the molecular geometry, determining the most stable arrangement of atoms. nih.gov These calculations also provide information on bond lengths, bond angles, and dihedral angles.
The thermal stability and kinetic parameters of reactions involving phthalazinone structures can be evaluated using DFT simulations. nih.gov For instance, DFT has been used to calculate the activation energy and thermodynamic parameters for the tautomeric equilibrium between phthalazin-1-ol and phthalazin-1(2H)-one forms, confirming the stability of different isomers under various conditions. nih.gov
Table 1: Representative Data Obtainable from DFT Calculations for a Phthalazinone Scaffold
| Parameter Calculated | Typical Information Provided | Significance |
| Optimized Geometry | Bond lengths (Å), Bond angles (°), Dihedral angles (°) | Predicts the most stable 3D structure of the molecule. |
| Total Energy | Hartrees or eV | Indicates the overall stability of the molecule. |
| Dipole Moment | Debye | Measures the polarity of the molecule, affecting solubility and intermolecular interactions. |
| Vibrational Frequencies | cm⁻¹ | Predicts the molecule's infrared (IR) spectrum, aiding in its experimental identification. |
Note: This table represents the types of data typically generated from DFT studies on heterocyclic compounds. Specific values for 2-(3-bromophenyl)phthalazin-1(2H)-one would require a dedicated computational study.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.comdergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that characterizes the molecule's stability and reactivity. mdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a more reactive molecule, as it is easier to induce electronic transitions. mdpi.comdergipark.org.tr In molecules like this compound, the HOMO is typically distributed over the electron-rich parts of the phthalazinone and phenyl rings, while the LUMO is located on the electron-deficient regions. This distribution governs the molecule's behavior in charge-transfer interactions.
Table 2: Conceptual HOMO-LUMO Analysis for this compound
| Molecular Orbital | Description | Implication for Reactivity |
| HOMO | The highest energy orbital containing electrons. | Represents the ability to donate electrons; sites with high HOMO density are prone to electrophilic attack. |
| LUMO | The lowest energy orbital that is empty. | Represents the ability to accept electrons; sites with high LUMO density are prone to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher reactivity and polarizability, and lower kinetic stability. |
Note: This table explains the concepts of HOMO-LUMO analysis. The actual energy values and orbital distributions for the specific compound are determined through quantum chemical calculations.
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. dergipark.org.tr It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com
The MEP map uses a color spectrum to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack. Blue indicates regions of most positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. dergipark.org.tr For this compound, the carbonyl oxygen atom would be expected to be a region of high negative potential (red), while the hydrogen atoms and regions near the bromine atom might show positive potential (blue).
Table 3: Interpretation of MEP Map Color Coding
| Color | Electrostatic Potential | Type of Interaction Favored |
| Red | Most Negative (Electron-Rich) | Electrophilic Attack / Hydrogen Bond Acceptor |
| Blue | Most Positive (Electron-Poor) | Nucleophilic Attack / Hydrogen Bond Donor |
| Green | Near Zero (Neutral) | Van der Waals / Hydrophobic Interactions |
| Yellow | Slightly Negative | Weak Electrophilic Interaction |
| Light Blue | Slightly Positive | Weak Nucleophilic Interaction |
Note: This table provides a general guide to interpreting MEP maps. The specific potential distribution on this compound would be revealed by a computational study.
Molecular Modeling and Simulation Studies
Molecular modeling and simulations are used to study the dynamic behavior and interactions of molecules, providing insights into their physical and biological properties.
Conformational analysis involves identifying the preferred three-dimensional arrangements (conformations) of a molecule and their relative stabilities. For a flexible molecule like this compound, rotation can occur around the single bond connecting the bromophenyl ring to the nitrogen atom of the phthalazinone core. This rotation gives rise to different conformers, each with a specific potential energy.
Energy minimization is the process of finding the conformation with the lowest energy, which corresponds to the most stable and likely structure of the molecule. researchgate.net The phthalazinone ring system itself is largely planar. researchgate.net The key variable is the dihedral angle between this planar core and the attached bromophenyl ring. Computational methods can systematically rotate this bond and calculate the energy at each step to identify the global energy minimum. The resulting low-energy conformation is crucial for understanding how the molecule fits into a biological receptor.
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a larger molecule, typically a protein or enzyme. researchgate.netamazonaws.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govrsc.org
For phthalazinone derivatives, molecular docking studies have been performed to explore their interactions with various biological targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP). nih.govnih.gov In a typical docking simulation, this compound would be placed into the binding site of a target protein. The software then samples numerous orientations and conformations of the ligand, scoring them based on binding energy. amazonaws.com The results reveal the most likely binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.
Table 4: Representative Molecular Docking Results for Phthalazinone Derivatives with Protein Targets
| Target Protein | Ligand (Example Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Types of Interactions | Reference |
| VEGFR-2 | 4-(4-chlorophenyl)phthalazine derivative | -8.5 to -10.2 | Cys919, Asp1046, Glu885 | Hydrogen bonds, hydrophobic interactions | nih.gov |
| Topo II | Oxadiazol-phthalazinone derivative | -7.1 | Asp479, Ser480, Arg483 | Hydrogen bonds, pi-cation interactions | rsc.org |
| MAPK | Oxadiazol-phthalazinone derivative | -6.8 | Lys54, Val39, Ile104 | Hydrogen bonds, hydrophobic interactions | rsc.org |
Note: This table shows examples of docking results for related phthalazinone compounds to illustrate the data generated from such studies. The specific binding affinity and interactions of this compound would depend on the chosen protein target.
Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual Framework)
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and theoretical approach to understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, a QSAR model provides a mathematical framework to correlate molecular features with their pharmacological effects. This approach is instrumental in rational drug design, enabling the prediction of the activity of novel compounds and guiding the synthesis of more potent and selective molecules. longdom.orgfrontiersin.org
The fundamental principle of QSAR is to establish a relationship between the structural properties of a series of compounds and their biological activities. frontiersin.org In the context of phthalazinone derivatives, these studies aim to identify the key physicochemical parameters that govern their interactions with biological targets, such as enzymes or receptors. researchgate.netuq.edu.au For instance, QSAR analyses have been successfully applied to phthalazinone-based inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target in cancer therapy. longdom.orgresearchgate.netnih.gov
The development of a QSAR model for this compound would involve a systematic process. Initially, a dataset of structurally related phthalazinone derivatives with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) is compiled. longdom.org Subsequently, a wide array of molecular descriptors for each compound is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, electronegativity, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov Variations in the electron-withdrawing or donating nature of substituents on the phenyl ring, for example, can significantly impact target binding.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bulkiness of substituents can influence how a molecule fits into a binding site. researchgate.net
Hydrophobic Descriptors: These quantify the lipophilicity of the compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in a biological target. A common descriptor is the partition coefficient (log P). researchgate.net
Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms.
Hydrogen Bonding Descriptors: These account for the potential of the molecule to act as a hydrogen bond donor or acceptor, which is often crucial for specific interactions with a biological target. nih.gov
Once the descriptors are calculated, statistical methods are employed to build a mathematical model that correlates these descriptors with the observed biological activity. A common technique is Multiple Linear Regression (MLR), which generates a linear equation. longdom.org More advanced methods like genetic algorithms can be used for variable selection to identify the most relevant descriptors. longdom.org
The resulting QSAR equation provides quantitative insights into the structure-activity relationship. For example, a positive coefficient for a particular descriptor would indicate that increasing its value enhances the biological activity, while a negative coefficient would suggest the opposite. These models are then rigorously validated to ensure their predictive power. longdom.org
The conceptual framework for a QSAR study of this compound would involve exploring how modifications to its structure, such as altering the substituent on the phenyl ring or modifying the phthalazinone core, affect its activity. The insights gained from such a study would be invaluable for designing new derivatives with improved therapeutic potential.
To illustrate the application of this framework, a hypothetical QSAR study on a series of 2-(substituted phenyl)phthalazin-1(2H)-one analogs could involve the calculation of various molecular descriptors. The table below presents a conceptual dataset of such descriptors that would be used to build a predictive QSAR model.
| Compound | Substituted Phenyl Group | LogP (Hydrophobicity) | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Hydrogen Bond Acceptors | Biological Activity (e.g., IC50 in µM) |
| 1 | 3-bromophenyl | 3.5 | 315.15 | 2.8 | 2 | (Experimental Value) |
| 2 | Phenyl | 2.8 | 236.26 | 2.5 | 2 | (Experimental Value) |
| 3 | 3-chlorophenyl | 3.2 | 270.71 | 2.7 | 2 | (Experimental Value) |
| 4 | 3-methylphenyl | 3.1 | 250.29 | 2.6 | 2 | (Experimental Value) |
| 5 | 3-nitrophenyl | 2.5 | 281.26 | 3.5 | 4 | (Experimental Value) |
This table demonstrates how different substituents on the phenyl ring of the phthalazinone core would lead to variations in calculated descriptors, which in turn would be correlated with changes in biological activity to derive a predictive QSAR model.
Reactivity and Chemical Transformations of 2 3 Bromophenyl Phthalazin 1 2h One
Reactions Involving the Bromine Moiety
The bromine atom on the phenyl ring serves as a key functional group, primarily enabling a variety of palladium-catalyzed cross-coupling reactions. This functionality is a cornerstone of modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.
The presence of an aryl bromide makes 2-(3-bromophenyl)phthalazin-1(2H)-one an ideal substrate for several powerful cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for building complex molecular frameworks from simpler precursors. nih.govtaylorandfrancis.commdpi.com
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is one of the most widely used methods for forming biaryl structures. The reaction of this compound with an arylboronic acid would yield a derivative with a new carbon-carbon bond, effectively replacing the bromine atom with a new aryl group. nih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. wikipedia.orgnih.gov This method is highly effective for the vinylation of aryl halides, providing a route to stilbene-like structures and other vinyl-substituted aromatics. organic-chemistry.orgmdpi.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.govbeilstein-journals.orgorganic-chemistry.org The Sonogashira coupling is the premier method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis.
The general schemes for these transformations on the this compound scaffold are summarized in the table below.
| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl Derivative |
| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Et₃N | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | Disubstituted Alkyne |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. libretexts.org This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org
In the case of this compound, the phthalazinone moiety is attached to the bromophenyl ring at the meta position relative to the bromine atom. This meta-substitution pattern does not allow for effective resonance stabilization of the negative charge in the Meisenheimer intermediate that would form upon nucleophilic attack. libretexts.org Consequently, the bromophenyl ring is not sufficiently activated for standard SNAr reactions to occur under mild conditions. Forcing conditions or alternative mechanisms, such as those involving transition-metal catalysis, would likely be necessary to achieve nucleophilic substitution on this ring. nih.gov
Biological Targets and Mechanistic Investigations of Phthalazinone Derivatives
Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs). jst.go.jpnih.gov PARP inhibitors have been successfully developed as anticancer agents, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. newdrugapprovals.orgmdpi.com Phthalazinone-based compounds, including the notable drug Olaparib, have been central to the development of potent PARP inhibitors. jst.go.jpnih.govresearchgate.net
The mechanism of PARP inhibition by phthalazinone derivatives involves their structural mimicry of the nicotinamide (B372718) moiety of the NAD+ substrate. These inhibitors occupy the nicotinamide-binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. jst.go.jp This enzymatic inhibition leads to the trapping of PARP on damaged DNA. The stalled PARP-DNA complexes are highly cytotoxic as they can collapse replication forks, leading to the formation of double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA-mutated cancers), these DSBs cannot be efficiently repaired, resulting in cell death. mdpi.com
Several studies have synthesized and evaluated novel phthalazinone derivatives for their PARP-1 inhibitory activity. For instance, a series of new phthalazinone derivatives were designed based on the structure of Olaparib, with modifications to the substituents and the length of the alkyl chain connecting to the aromatic ring influencing their inhibitory activities. jst.go.jpnih.gov Some of these compounds demonstrated strong inhibition of PARP-1 and exhibited high anti-proliferative activities against BRCA2-deficient cancer cell lines. jst.go.jpnih.gov In another study, compounds B1 and B16 were reported to have more potent PARP-1 inhibitory activities than olaparib, with B16 showing an IC50 value of 7.8 nM. tandfonline.com Furthermore, dual inhibitors targeting both PARP-1 and histone deacetylase (HDAC) have been developed from the phthalazinone scaffold, with some compounds showing IC50 values for PARP-1 inhibition below 0.2 nM. nih.gov
| Compound | PARP-1 IC50 (nM) | Reference |
|---|---|---|
| Olaparib | ~5 | jst.go.jpnih.gov |
| Compound B16 | 7.8 | tandfonline.com |
| Compound DLC-1-6 | <0.2 | nih.gov |
| Compound DLC-49 (dual PARP-1/HDAC-1) | 0.53 | nih.gov |
Phosphodiesterase (PDE) Inhibition and Subtypes
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of specific PDE subtypes has therapeutic applications in various diseases, including inflammatory conditions and cardiovascular disorders. cu.edu.eg Phthalazinone derivatives have been identified as inhibitors of PDEs. nih.govsci-hub.se
For example, certain phthalazinone derivatives are known to be selective inhibitors of the cGMP-inhibited phosphodiesterase. nih.gov In the context of infectious diseases, phthalazinone-based PDE inhibitors have been investigated as potential treatments for Chagas' disease, caused by the parasite Trypanosoma cruzi. nih.gov These compounds were found to target the parasite's PDEs, leading to an increase in intracellular cAMP levels. nih.gov One such inhibitor, NPD-040, demonstrated a synergistic effect when combined with the standard drug benznidazole (B1666585) against the intracellular amastigote form of the parasite. nih.gov Another study on the tetrahydrophthalazinone NPD-008 confirmed its activity against different forms and strains of T. cruzi and its ability to increase the parasite's cAMP levels. asm.org
Aldose Reductase (AR) Inhibition Pathways
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. frontiersin.org Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. frontiersin.org Therefore, AR inhibitors are being developed as potential therapeutic agents to manage these complications. Phthalazinone derivatives have been explored as AR inhibitors. sci-hub.seresearchgate.net
Zopolrestat is a notable phthalazinone derivative that has undergone clinical trials for its AR inhibitory activity. nih.govnih.gov By blocking aldose reductase, these compounds prevent the accumulation of sorbitol in tissues, which is thought to be a primary cause of cellular damage in diabetic complications. The development of potent and selective AR inhibitors from various chemical scaffolds, including quinoxalinones which share structural similarities with phthalazinones, has shown promise, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net The design of multifunctional AR inhibitors that also possess antioxidant properties is an active area of research. rsc.orgnih.gov
Kinase Inhibition Mechanisms
Kinases are a large family of enzymes that play critical roles in cell signaling, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them important targets for drug development. nih.gov Phthalazinone derivatives have been shown to inhibit several types of kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation. nih.gov Overexpression or mutation of EGFR is common in various cancers. Phthalazine (B143731) derivatives have been investigated as EGFR inhibitors. nih.govcu.edu.eg The phthalazine ring is considered an isostere of the quinazoline (B50416) ring, a common scaffold in many approved EGFR inhibitors. cu.edu.eg One study reported a phthalazine-based derivative, compound 12d, as a potent EGFR inhibitor with an IC50 value of 21.4 nM, which was more potent than the reference drug Erlotinib (IC50 = 80 nM). researchgate.net
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. ajchem-b.com Inhibiting VEGFR-2 is a well-established anti-cancer strategy. Several phthalazinone and phthalazine derivatives have been developed as potent VEGFR-2 inhibitors. nih.govresearchgate.netnih.govacs.org For example, a series of novel phthalazine derivatives were designed and synthesized, with compounds 2g and 4a showing potent VEGFR-2 inhibition with IC50 values of 0.148 and 0.196 µM, respectively. researchgate.net Another study synthesized phthalazine derivatives where compound 12b exhibited a potent VEGFR2 inhibition percentage of 95.2% with an IC50 value of 17.8 nM, which was more potent than the reference drug sorafenib. nih.gov
| Compound | VEGFR-2 IC50 | Reference |
|---|---|---|
| Sorafenib (Reference) | 32.1 nM | nih.gov |
| Compound 12b | 17.8 nM | nih.gov |
| Compound 2g | 148 nM (0.148 µM) | researchgate.net |
| Compound 4a | 196 nM (0.196 µM) | researchgate.net |
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis. researchgate.net Their overexpression is frequently observed in human cancers, making them attractive targets for anti-cancer drug discovery. Phthalazinone-based compounds have been developed as potent inhibitors of Aurora kinases. acs.orgnih.govdaneshyari.combohrium.com A novel class of Aurora kinase inhibitors based on a phthalazinone pyrazole (B372694) scaffold was reported to be highly selective for Aurora-A, with over 1000-fold selectivity compared to Aurora-B. acs.orgnih.govbohrium.com In another study, a series of 2,4-disubstituted phthalazinones were synthesized, and compound 12c was identified as a potent inhibitor of both Aurora-A and Aurora-B with IC50 values of 118 nM and 80 nM, respectively. daneshyari.com The inhibition of Aurora kinases by these compounds leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. acs.orgnih.govbohrium.com
| Compound | Aurora-A IC50 (nM) | Aurora-B IC50 (nM) | Reference |
|---|---|---|---|
| VX-680 (Reference) | - | - | daneshyari.com |
| Compound 12c | 118 | 80 | daneshyari.com |
Interactions with Other Biological Targets
Phthalazinone derivatives have been investigated for their inhibitory or modulatory effects on various enzymes and proteins that are implicated in a range of diseases, from cancer to neurodegenerative disorders.
The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition has become a validated strategy in cancer therapy. nih.gov The proteasome, particularly the 20S catalytic core, is a key target for inhibitors that can induce apoptosis in cancer cells, which are highly dependent on proteasome-mediated protein degradation. nih.govnih.gov
Research into phthalazinone derivatives has identified them as a potential scaffold for the development of novel proteasome inhibitors. While natural products have historically been a major source of proteasome inhibitors, synthetic compounds based on scaffolds like phthalazinone are of interest for developing agents with potentially fewer side effects than covalent inhibitors. bohrium.com The development of non-covalent inhibitors is a key area of research, as they interact with proteasome active sites through weaker bonds, which may lead to improved safety profiles. bohrium.com Although specific studies focusing solely on 2-(3-bromophenyl)phthalazin-1(2H)-one were not identified, the broader class of phthalazinone derivatives remains a subject of interest in the design of new proteasome inhibitors.
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and tissue homeostasis. mdpi.com Aberrant activation of this pathway is linked to the development and progression of several cancers, including medulloblastoma. nih.gov The G protein-coupled receptor Smoothened (SMO) is a key transducer in this pathway; its activation, normally suppressed by the Patched (PTC) receptor, initiates downstream signaling. mdpi.com Consequently, SMO is a prime target for therapeutic inhibitors.
A series of optimized phthalazine compounds have been designed and synthesized as potent inhibitors of the Hedgehog signaling pathway. nih.gov In one study, researchers performed scaffold hopping by replacing the 4-methylamino-piperidine moiety of a known inhibitor, Taladegib, with various azacycles. nih.gov This work led to the discovery of derivatives with nanomolar inhibitory activity. Specifically, compound 23b from the study, which features a pyrrolidin-3-amine linker between the phthalazine and a fluorine-substituted benzoyl group, demonstrated an IC50 value of 0.17 nM in a Gli-luciferase assay. nih.gov This potency was significantly greater than that of the lead compound Taladegib and the marketed drug Vismodegib. nih.gov The selected compounds also showed potent antitumor activities against medulloblastoma cells in vitro and encouraging in vivo efficacy in a mouse medulloblastoma allograft model. nih.gov
DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.gov They are validated targets for anticancer drugs, which can act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complex, leading to cytotoxic DNA double-strand breaks. nih.govembopress.org
Phthalazine-based derivatives have been designed and synthesized as potential DNA topoisomerase II (Topo II) inhibitors and DNA intercalating agents. nih.gov Doxorubicin, a known anticancer agent, functions both by intercalating into DNA and by poisoning Topo II. nih.gov Inspired by this, researchers have explored the phthalazine moiety for its potential to exhibit similar dual mechanisms. nih.gov In one such study, a series of novel triazolo-phthalazine derivatives were synthesized and evaluated. Compound 9d from this series emerged as the most potent, inhibiting the Topo II enzyme with an IC50 value of 7.02 ± 0.54 µM and showing DNA intercalating activity with an IC50 of 26.19 ± 1.14 µM. nih.gov Molecular docking studies suggested that the planar triazolo-phthalazine moiety of this compound inserts between DNA nucleotides, forming hydrophobic interactions with key residues. nih.gov
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an efflux pump that actively transports a wide variety of substrates out of cells. austinpublishinggroup.com This action plays a protective role in barrier tissues but also contributes significantly to multidrug resistance (MDR) in cancer cells by pumping chemotherapeutic agents out, thereby reducing their efficacy. austinpublishinggroup.commdpi.com Modulation of P-gp activity, either through inhibition or induction, can lead to significant drug-drug interactions. nih.govmdpi.com
The modulation of P-gp is a strategy to overcome MDR in cancer therapy. nih.gov Various chemical scaffolds have been investigated for their ability to interact with and inhibit P-gp. While specific studies on the direct P-gp modulatory activity of this compound are not prevalent, the general class of heterocyclic compounds is of continuous interest. For instance, flavonoid derivatives have been synthesized and tested for their ability to reverse P-gp-mediated MDR by inhibiting its activity and increasing the intracellular accumulation of P-gp substrates like rhodamine-123. nih.gov The potential for phthalazinone derivatives to act as P-gp modulators remains an area for further investigation.
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), based on the cholinergic hypothesis which links cognitive decline to a deficit in the neurotransmitter acetylcholine. eurekaselect.comnih.gov
Several studies have explored phthalazin-1(2H)-one derivatives as inhibitors of these cholinesterase enzymes. ingentaconnect.combenthamdirect.comresearchgate.net A series of 2-(2-(4-substitutedpiperazin-1-yl)ethyl)phthalazin-1(2H)-one derivatives were investigated, and while their inhibitory potential was not exceptionally high, docking studies suggested that the pyridazinone portion of the phthalazinone ring contributes to interactions within the AChE binding site. researchgate.net In another study, a new series of donepezil (B133215) analogues based on the phthalazin-1(2H)-one scaffold was designed. rsc.org The biological evaluation revealed that most of these compounds were more active against AChE than BuChE, with compounds 1f , 1h , and 1j showing IC50 values in the low micromolar to submicromolar range. rsc.orgresearchgate.net One study identified compound 8c as the most active AChE inhibitor among those tested, with an inhibition of 63% at a concentration of 100 μM. ingentaconnect.combenthamdirect.com
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Compound 30 | BChE | 1.63 ± 0.52 μM | eurekaselect.com |
| Compound 30 | AChE | 13.48 ± 2.15 μM | eurekaselect.com |
| Compound 8c | AChE | 63% inhibition at 100 μM | benthamdirect.com |
Molecular Hybridization Strategies for Multi-Targeted Agents
Molecular hybridization is a rational drug design strategy that combines two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.govmdpi.com This approach aims to create agents with improved affinity, enhanced efficacy, or a dual/multi-targeted mechanism of action, which can be particularly beneficial for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govmdpi.com
The phthalazin-1(2H)-one scaffold is a versatile building block for this strategy. nih.gov For example, researchers have created hybrids combining the phthalazinone core with a dithiocarbamate (B8719985) moiety, another chemical entity known for its anticancer properties. nih.gov This work resulted in two series of compounds with the dithiocarbamate scaffold positioned at either the N-2 or C-4 position of the phthalazinone ring, leading to derivatives with significant antiproliferative effects against human cancer cell lines. nih.gov
Another hybridization approach involved incorporating the pharmacophores of the PARP-1 inhibitor Olaparib (which contains a 4-benzyl phthalazinone moiety) and the AChE inhibitor Donepezil (which has an N-benzylpiperidine moiety). eurekaselect.com This led to the synthesis of a novel compound (30 ) that exhibited potent PARP-1 inhibition (IC50 = 8.18 ± 2.81 nM) and moderate BChE inhibitory activity (IC50 = 1.63 ± 0.52 µM), showcasing the potential of this strategy to develop multi-target-directed ligands for diseases like Alzheimer's. eurekaselect.combenthamdirect.com
Potential Applications in Non Biological Fields
Material Science Applications
In the realm of material science, the focus is on creating substances with superior physical and chemical properties. The phthalazinone moiety serves as a robust building block for high-performance materials, offering thermal stability and specific functionalities.
Development of Advanced Polymers and Coatings
The phthalazinone nucleus is integral to the synthesis of high-performance engineering plastics, valued for their thermal resilience, mechanical strength, and favorable solubility. nih.gov Derivatives of phthalazinone are utilized as monomers, comparable to bisphenols, which are polymerized to create amorphous polymers with desirable characteristics. ekb.eg These polymers, such as Poly(phthalazinone-ether-sulfone) (PPES) and Poly(phthalazinone ether ketone)s (PPEKs), are noted for their high glass transition temperatures (Tg) and excellent thermo-stability. osf.ionih.gov
The unique, non-coplanar, and rigid structure of the phthalazinone unit enhances the rigidity of the polymer backbone while simultaneously disrupting its regularity, which contributes to the material's solubility in common organic solvents. nih.gov The introduction of a bromophenyl group, as in 2-(3-bromophenyl)phthalazin-1(2H)-one, can further modify these properties, potentially enhancing flame retardancy and providing a reactive site for further polymer modifications or cross-linking.
| Polymer Class | Key Monomer Component | Notable Properties | Potential Applications |
|---|---|---|---|
| Poly(phthalazinone ether ketone)s (PPEKs) | Phthalazinone-containing bisphenols | High thermal stability, excellent mechanical properties, good solubility, high glass transition temperature. nih.gov | Matrix resins for fiber-reinforced thermoplastic composites, high-performance engineering plastics. nih.gov |
| Poly(phthalazinone-ether-sulfone) (PPES) | Phthalazinone-containing monomers | Excellent thermal stability, good solubility, forms robust membranes. osf.io | Gas separation membranes, advanced coatings. ekb.eg |
Incorporation into Dyes and Luminescent Materials
The phthalazinone core is a versatile scaffold for the design of optical probes and fluorescent materials. osf.ionih.gov By coupling the phthalazinone structure, which acts as an electron acceptor, with various electron-donating aromatic groups, it is possible to synthesize molecules with significant fluorescent properties. nih.gov These custom-synthesized derivatives can be engineered for specific applications, including one- and two-photon fluorescence microscopy imaging. osf.ionih.gov
The phthalazinone moiety has also been used in the synthesis of reactive dyes. These dyes can be chemically bonded to substrates like proteins and fibers, resulting in high stability for the dyestuff on materials such as wool and cotton textiles. ekb.eg The 3-bromophenyl group can serve as a handle for further functionalization, allowing for the fine-tuning of the photophysical properties of the resulting dye or luminescent material.
| Phthalazinone Derivative Class | Design Strategy | Photophysical Characteristics | Example Application |
|---|---|---|---|
| Fluorescent Probes | Coupling of electron-donating aromatic groups to the phthalazinone core. nih.gov | Tunable absorption and emission spectra, suitable for one- and two-photon excitation. nih.gov | Fluorescence microscopy imaging of biological samples, such as mouse brain slices. osf.ionih.gov |
| Reactive Dyes | Functionalization of the phthalazinone moiety to enable covalent bonding. | High stability and fastness when bonded to fibers. ekb.eg | Dyeing of wool and cotton textiles. ekb.eg |
Analytical Chemistry Reagent Applications
In analytical chemistry, phthalazinone derivatives have found use due to their reactivity and spectroscopic properties. The chemiluminescence of certain phthalazine (B143731) compounds, such as luminol, is a well-known principle applied in various analytical methods, particularly in biological systems where high signal strength and low signal-to-noise ratios are advantageous. nih.gov
Furthermore, the fluorescent phthalazinone derivatives designed as optical probes are prime examples of their application as analytical reagents. nih.govrsc.org These compounds can be used to detect and visualize specific targets within complex environments, leveraging techniques like fluorescence microscopy. nih.gov The synthesis of various phthalazinone derivatives allows for the creation of reagents tailored for specific analytical challenges. rsc.org
| Application Area | Principle of Operation | Specific Use |
|---|---|---|
| Chemiluminescence Assays | Chemical reaction of a phthalazine derivative (e.g., luminol) produces light. nih.gov | Detection in biological systems where high sensitivity is required. nih.gov |
| Fluorescence Microscopy | Use of specifically designed phthalazinone derivatives as fluorescent probes. nih.gov | One- and two-photon imaging of cells and tissues. nih.gov |
| Chemical Synthesis | Phthalazinone derivatives serve as precursors for preparing other complex molecules. rsc.org | Development of specific analytical tests, for example, for detecting drugs in urine. rsc.org |
Future Perspectives and Research Directions
Exploration of Novel Synthetic Routes and Catalyst Systems
The synthesis of the phthalazinone core is a well-established area, but the demand for more efficient, cost-effective, and environmentally benign methods drives continuous innovation. nih.gov Future research will likely focus on modifying classical cyclocondensation reactions and developing novel multicomponent strategies. nih.gov A significant trend is the move towards greener chemistry, utilizing catalysts and reaction conditions that minimize waste and energy consumption.
Recent advancements have highlighted several promising directions:
Catalyst-Free Synthesis: An efficient, catalyst-free direct cyclocondensation of 2-formylbenzoic acids with substituted hydrazines has been developed, allowing the reaction to proceed at room temperature with high yields, demonstrating significant practical potential. semanticscholar.org
Green Catalysis: Simple, inexpensive, and eco-friendly catalysts are being explored. For instance, a one-pot synthesis using oxalic acid as a catalyst in water has been reported, offering advantages like operational simplicity and short reaction times. researchgate.net Nickel chloride has also been employed as a low-cost catalyst for synthesizing phthalazinones in water at room temperature. researchgate.net
Advanced Catalytic Systems: More sophisticated catalyst systems are being developed for specific transformations. Visible-light photoredox catalysis enables the metal-free, one-pot, regioselective synthesis of C4-phosphorylated phthalazin-1(2H)-ones under mild conditions. researchgate.net Furthermore, Rhodium(III) catalysis has been used for phthalazinone-assisted C-H amidation, a powerful tool for functionalizing the core structure. acs.org
The exploration of diverse catalyst systems is crucial for expanding the chemical space of accessible phthalazinone derivatives.
| Catalyst System | Key Features | Reaction Type | Advantages |
| None (Catalyst-Free) | Room temperature reaction. | Cyclocondensation | Simplicity, reduced cost, environmentally friendly. semanticscholar.org |
| Oxalic Acid | Water as solvent. | One-pot synthesis | Cheap catalyst, green solvent, simple work-up. researchgate.net |
| Nickel Chloride | Water as solvent, room temperature. | Cyclocondensation | Low-cost catalyst, good to excellent yields. researchgate.net |
| Organic Photocatalyst (4CzIPN) | Visible-light irradiation, metal-free. | Three-component tandem reaction | Mild conditions, high regioselectivity. researchgate.net |
| Rhodium(III) Complex | Dioxazolones as amidation source. | C-H Functionalization/Amidation | Broad functional group tolerance, site-selectivity. acs.org |
Advanced Computational Design and Predictive Modeling for New Phthalazinone Analogues
Computational chemistry has become an indispensable tool in modern drug design, enabling the rational design of new analogues with enhanced potency and specificity. For the phthalazinone scaffold, in silico methods are being used to predict binding affinities, understand structure-activity relationships (SAR), and explore potential biological targets.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies have been instrumental in understanding how phthalazinone derivatives interact with various targets, including human serine hydroxymethyltransferase 2 (SHMT2), cholinesterases, and DNA methyltransferase 3A (DNMT3A). nih.govrsc.orgacs.org For instance, docking simulations of phthalazinone-based inhibitors in the active site of DNMT3A helped identify key interactions with residues Q606 and R742, guiding further optimization. acs.org
Molecular Descriptors and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in the physicochemical properties of compounds with their biological activities. Molecular descriptors such as molecular flexibility, complexity, and shape index are calculated to understand the potential of synthesized molecules to act as lead compounds. nih.gov These predictive models help prioritize which novel analogues to synthesize, saving time and resources.
Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for biological activity, pharmacophore models can be generated and used to screen large virtual libraries of compounds to find new potential hits based on the phthalazinone scaffold.
These computational strategies accelerate the discovery process, allowing for a more targeted approach to developing new therapeutic agents. nih.gov
| Computational Method | Target/Purpose | Key Findings |
| Molecular Docking | Human Serine Hydroxymethyltransferase 2 (SHMT2) | Identified crucial interactions within the active site for anticancer activity. nih.gov |
| Molecular Docking | Cholinesterases (AChE/BuChE) | Rationalized observed structure-activity relationships for novel inhibitors. rsc.orgresearchgate.net |
| Molecular Docking | DNA Methyltransferase 3A (DNMT3A) | Predicted a binding pose near the tetramer interface, implicating key residue interactions. acs.org |
| Molecular Descriptor Analysis | Drug-Likeliness Prediction | Calculated flexibility, complexity, and shape index to evaluate lead potential. nih.gov |
Investigation of Underexplored Biological Targets and Mechanisms of Action
While phthalazinone derivatives are well-known inhibitors of targets like Poly(ADP-ribose)polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR), the full extent of their biological activities is still being uncovered. researchgate.netnih.govnih.gov Future research will focus on identifying and validating novel biological targets to expand the therapeutic applications of this scaffold.
Promising areas of investigation include:
Epigenetic Targets: Beyond PARP, other enzymes involved in epigenetic regulation are emerging as targets. Phthalazinone derivatives have been identified as allosteric inhibitors of human DNA methyltransferase 3A (DNMT3A), an important target in cancer therapy. acs.org
Metabolic Enzymes: The enzyme serine hydroxymethyltransferase 2 (SHMT2), which is upregulated in certain cancers, has been identified as a target for pyran-linked phthalazinone-pyrazole hybrids. nih.gov
Neurodegenerative Disease Targets: New series of phthalazinone derivatives have been designed as potent inhibitors of human cholinesterases (AChE and BuChE), enzymes that are key targets in the management of Alzheimer's disease. rsc.org
Receptor Modulation: Certain 4-(4-bromophenyl)phthalazine derivatives have been investigated as α-adrenoceptor antagonists, suggesting a role in modulating signaling pathways relevant to cardiovascular conditions. cu.edu.eg
Elucidating the mechanisms through which these compounds exert their effects is also a critical research direction. For example, potent PARP-1 inhibiting phthalazinones have been shown to induce apoptosis in lung cancer cells by enhancing the expression of cleaved PARP-1 and reducing pro-caspase-3 and phosphorylated AKT levels. nih.gov A deeper understanding of these pathways will be crucial for their clinical development.
| Biological Target | Therapeutic Area | Example Phthalazinone Class |
| PARP-1 | Oncology | 4-Phenylphthalazin-1-ones |
| VEGFR-2 | Oncology | 4-Substituted Phthalazinones |
| DNA Methyltransferase 3A (DNMT3A) | Oncology | Tetrazole-Phthalazinone Hybrids |
| Cholinesterases (AChE/BuChE) | Neurodegenerative Disease | Donepezil-Phthalazinone Analogues |
| α-Adrenoceptors | Cardiovascular Disease | 4-(4-Bromophenyl)phthalazine derivatives |
Development of Phthalazinone-Based Probes for Chemical Biology Research
Chemical probes are powerful tools used to study the function of proteins and explore biological pathways in their native cellular environment. mskcc.org The development of potent and selective phthalazinone-based inhibitors for specific targets provides an excellent foundation for creating such probes. By chemically modifying these inhibitors, researchers can gain deeper insights into the biology of their targets. mskcc.org
Future development in this area could involve:
Affinity-Based Probes: Attaching a biotin (B1667282) tag or creating a solid-support-bound version of a potent phthalazinone inhibitor would allow for affinity purification of its target protein and associated binding partners, helping to elucidate protein complexes and signaling networks.
Fluorescent Probes: Conjugating a fluorophore to a phthalazinone ligand would enable the visualization of its target's localization and trafficking within cells using techniques like fluorescence microscopy and flow cytometry.
Photoaffinity Probes: Incorporating a photoreactive group onto the phthalazinone scaffold would allow for covalent cross-linking to the target protein upon UV irradiation, providing a robust method for target identification and validation.
These chemical biology tools, derived from the phthalazinone core, would be invaluable for basic research, helping to dissect complex biological processes and identify new therapeutic opportunities. mskcc.orgchemicalprobes.org
Integration of Phthalazinones into Hybrid Molecular Architectures
Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a promising approach for developing drugs against multifactorial diseases like cancer. nih.gov This strategy can lead to compounds with enhanced affinity, improved selectivity profiles, or even dual-targeting capabilities. nih.govmdpi.com The phthalazinone core is an ideal component for such hybrid molecules due to its favorable pharmacological properties and synthetic tractability.
Recent examples of successful hybridization include:
Phthalazinone-Dithiocarbamate Hybrids: Two series of hybrids combining the phthalazinone core with a dithiocarbamate (B8719985) moiety have been synthesized and shown to possess significant antiproliferative effects against human cancer cell lines. nih.gov
Phthalazinone-Pyrazole Hybrids: Novel pyran-linked phthalazinone-pyrazole hybrids have demonstrated cytotoxicity against lung and cervical carcinoma cell lines. nih.govresearchgate.net
Phthalazinone-Imidazoline Hybrids: A hybrid compound containing both phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores has been synthesized to explore novel biological profiles. mdpi.com
Dual PARP/HDAC Inhibitors: Phthalazinone derivatives incorporating hydroxamic acid fragments have been designed as dual inhibitors of PARP-1 and histone deacetylase (HDAC), showing potent activity against both enzymes. nih.gov
The continued design and synthesis of novel hybrid architectures based on the 2-(3-bromophenyl)phthalazin-1(2H)-one scaffold will undoubtedly yield new classes of bioactive molecules with unique therapeutic potential.
| Hybrid Architecture | Second Pharmacophore | Target/Activity |
| Phthalazinone-Dithiocarbamate | Dithiocarbamate | Anticancer |
| Phthalazinone-Pyrazole | Pyrazole (B372694), Pyran | Anticancer (Lung, Cervical) |
| Phthalazinone-Imidazoline | 4,5-Dihydro-1H-imidazole | Antiproliferative, Antioxidant |
| Phthalazinone-Hydroxamic Acid | Hydroxamic Acid | Dual PARP/HDAC Inhibition |
Q & A
Basic Research Question
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and intermolecular interactions. For example, SC-XRD of a related compound, (S)-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one, revealed a monoclinic crystal system (P2₁/n) with intramolecular hydrogen bonding stabilizing the structure .
- Fluorimetry: Detects fluorescence properties; 2-phenylphthalazin-1(2H)-one derivatives exhibit selective "turn-off" fluorescence upon Fe³⁺/Fe²⁺ binding, validated via emission spectra and Stern-Volmer analysis .
- FTIR and NMR: Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in IR) and regiochemistry (e.g., aromatic proton splitting patterns in ¹H NMR).
How can researchers design experiments to evaluate the biological activity of this compound derivatives?
Advanced Research Question
- Anti-proliferative assays: Use MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7). Derivatives like oxadiazol-phthalazinones showed IC₅₀ values <10 µM, with statistical significance (p < 0.05) compared to controls .
- Antimicrobial testing: Screen against Gram-positive/negative bacteria via broth microdilution. Copper(II) complexes of phthalazinone-imidazoline derivatives demonstrated enhanced activity (MIC: 4–16 µg/mL) compared to free ligands .
- Mechanistic studies: Perform flow cytometry for apoptosis detection or molecular docking to predict binding affinity to targets like DNA topoisomerase II.
What strategies are available for late-stage functionalization of this compound to enhance its pharmacological properties?
Advanced Research Question
- Iridium-catalyzed C–H activation: Enables regioselective mono- or diamidation using tosyl azide (TsN₃), introducing sulfonamide groups at specific aryl positions .
- Coordination chemistry: Synthesize copper(II) complexes to improve bioactivity. For example, Cu(II) complexes of imidazoline-phthalazinones showed higher antimicrobial activity due to enhanced membrane permeability .
- Ultrasonic irradiation: Accelerates green synthesis of derivatives (e.g., oxadiazol-phthalazinones) with reduced reaction times and improved yields .
How do copper(II) complexes of phthalazinone derivatives compare to free ligands in terms of biological activity and coordination geometry?
Advanced Research Question
Copper(II) complexes often exhibit enhanced bioactivity due to synergistic effects. For instance:
- Antimicrobial activity: Cu(II) complexes of imidazoline-phthalazinones showed MIC values 4–16 µg/mL vs. 32–64 µg/mL for free ligands .
- Coordination geometry: Tetra-coordinated Cu(II) complexes adopt square-planar or distorted octahedral geometries, confirmed by SC-XRD and cyclic voltammetry. Ligand donor atoms (N, O) stabilize the metal center, improving redox activity .
How should discrepancies in fluorescence quenching data between different metal ion studies be addressed?
Q. Data Contradiction Analysis
- Control experiments: Verify purity of the compound (e.g., via HPLC) and exclude solvent/interference effects. For example, 2-phenylphthalazin-1(2H)-one showed selective Fe³⁺/Fe²⁺ quenching but no response to Zn²⁺ or Cu²⁺ .
- Competitive binding assays: Test metal ion mixtures to confirm selectivity. Use Job’s plot analysis to determine stoichiometry and Benesi-Hildebrand equations for binding constants.
- Theoretical modeling: DFT calculations can predict electronic interactions between the phthalazinone scaffold and metal ions, resolving conflicting experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
